molecular formula C9H7F3O B6220402 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol CAS No. 1799477-41-0

2-(3,4,5-trifluorophenyl)prop-2-en-1-ol

Cat. No.: B6220402
CAS No.: 1799477-41-0
M. Wt: 188.1
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Description

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a propenol chain (prop-2-en-1-ol) attached to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This compound belongs to a broader class of fluorinated aromatic alcohols, where the electron-withdrawing fluorine substituents significantly influence its electronic, physicochemical, and biological properties. For instance, fluorinated aromatic systems are known to enhance lipophilicity and metabolic stability, which are critical in pharmaceutical applications .

Properties

CAS No.

1799477-41-0

Molecular Formula

C9H7F3O

Molecular Weight

188.1

Purity

95

Origin of Product

United States

Preparation Methods

Aryl Magnesium Bromide Formation

The synthesis begins with the generation of a fluorinated aryl Grignard reagent. For 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol, 3,4,5-trifluorobromobenzene serves as the starting material. Magnesium metal reacts with the aryl bromide in anhydrous diethyl ether under inert conditions, forming the corresponding aryl magnesium bromide. This step requires careful temperature control (0°C during addition, followed by reflux at 40°C) to prevent premature quenching.

Copper(I)-Catalyzed Propargylation

The aryl Grignard reagent undergoes propargylation using propargyl bromide in the presence of copper(I) iodide (0.15 equivalents). This catalytic system facilitates the formation of 3-(3,4,5-trifluorophenyl)prop-1-yne, with the copper center mediating the cross-coupling while minimizing homo-coupling byproducts. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 2–4 hours, achieving 85–90% conversion.

Hydroboration-Oxidation

The alkyne intermediate is subjected to hydroboration-oxidation to install the allylic alcohol moiety. Employing disiamylborane (Sia₂BH) ensures anti-Markovnikov selectivity, yielding the (Z)-isomer of this compound as the major product. Subsequent oxidation with hydrogen peroxide in basic methanol affords the final alcohol in 75–80% yield.

Halogenation-Dehydrohalogenation Approach

Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride in the presence of aluminum trichloride. This step generates 3,4,5-trifluoroacetophenone, which serves as the ketone precursor for subsequent reductions. The reaction is conducted in dichloromethane at −10°C to minimize polysubstitution, yielding 68–72% of the ketone.

Ketone Reduction and Dehydration

The ketone is reduced to the secondary alcohol using sodium borohydride in ethanol, followed by dehydration with phosphoric acid at 120°C to form 1-(3,4,5-trifluorophenyl)prop-1-ene. Gas chromatography (GC) analysis typically shows >95% purity after fractional distillation.

Epoxidation and Acidic Hydrolysis

The alkene intermediate is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the corresponding epoxide. Acidic hydrolysis with dilute sulfuric acid (10% v/v) at 80°C selectively opens the epoxide to form this compound. This step achieves a 65–70% isolated yield, with the regioselectivity driven by the electron-withdrawing trifluoromethyl groups.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki-Miyaura coupling between 3,4,5-trifluorophenylboronic acid and allyl bromide provides direct access to the allylic framework. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in a toluene-water biphasic system, the reaction proceeds at 90°C for 12 hours. The boronic acid’s ortho-fluorine substituents enhance oxidative addition kinetics, resulting in an 82% yield of the coupled product.

Hydroxyl Group Installation

The coupled allyl bromide is hydrolyzed to the alcohol using aqueous sodium hydroxide (2M) in tetrahydrofuran. This SN2 displacement proceeds with inversion of configuration, yielding the (E)-isomer as the major product (75% yield). Stereochemical outcomes are confirmed via nuclear Overhauser effect (NOE) spectroscopy.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Stereoselectivity Scale-Up Feasibility
Grignard-PropargylationCuI-catalyzed coupling75–80%Moderate (Z-selectivity)Challenging (moisture-sensitive)
Halogenation-DehydrohalogenationEpoxide hydrolysis65–70%LowIndustrial-scale viable
Suzuki-Miyaura CouplingPd-catalyzed cross-coupling82%High (E-selectivity)Requires inert conditions

The Grignard method offers superior atom economy but suffers from scalability issues due to stringent anhydrous requirements. In contrast, the halogenation-dehydrohalogenation route, despite lower stereoselectivity, is preferred for bulk production owing to its compatibility with continuous-flow reactors. Transition-metal-catalyzed approaches provide excellent stereocontrol but incur higher costs from palladium catalysts and ligand systems.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the stability of intermediates in copper-catalyzed couplings, while ethereal solvents (THF, dioxane) improve Grignard reagent reactivity. For epoxide hydrolysis, fluorobenzene emerges as the optimal solvent due to its ability to stabilize carbocation intermediates.

Temperature and Catalytic Loadings

Elevated temperatures (80–100°C) accelerate cross-coupling reactions but risk decomposition of fluorinated aromatics. Reducing copper iodide loading to 0.1 equivalents in propargylation steps maintains catalytic efficiency while minimizing metal residues .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 3,4,5-trifluorophenyl group in the target compound contrasts with related structures in the literature:

  • Chalcone Derivatives: Compounds like (E)-1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () share a propenone backbone but differ in the substituent positions and functional groups. For example, 3,5-difluorophenyl or 4-chloro-2-fluorophenyl substituents in chalcones reduce electron density on the aromatic ring, enhancing reactivity toward nucleophiles. The allylic hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility compared to ketone analogs .
  • Acylthioureas: highlights acylthioureas with 2,4,5-trifluorophenyl or 3,4,5-trichlorophenyl groups.
Table 1: Substituent Impact on Key Properties
Compound Class Substituent Pattern Key Properties
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol 3,4,5-F₃ on phenyl High symmetry, strong electron withdrawal, enhanced H-bonding (OH group)
Acylthioureas () 2,4,5-F₃ or 3,4,5-Cl₃ Antibiofilm activity linked to halogen count/position; F > Cl in lipophilicity
Chalcones () 3,5-F₂ or 4-Cl-2-F Reduced electron density; ketone group limits H-bonding vs. allylic alcohol

Hydrogen Bonding and Crystal Packing

The hydroxyl group in this compound enables hydrogen-bonding networks, a critical factor in crystal engineering and supramolecular assembly. emphasizes that hydrogen-bonding patterns (e.g., graph-set analysis) dictate molecular aggregation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or selective fluorination. For example, trifluorophenyl precursors (e.g., tris(3,4,5-trifluorophenyl)borane) can be functionalized via nucleophilic substitution or cross-coupling reactions. Intermediate characterization employs techniques like 1H^{1}\text{H}/19F^{19}\text{F} NMR and mass spectrometry to verify regioselectivity and purity .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis confirms stoichiometry. Crystallographic validation via SHELX or ORTEP-III ensures structural integrity .

Advanced Research Questions

Q. How can microwave irradiation optimize the reactivity of trifluorophenyl derivatives in catalytic systems?

  • Methodological Answer : Microwave-assisted synthesis enhances reaction kinetics by enabling rapid, uniform heating. For instance, tris(3,4,5-trifluorophenyl)borane showed improved hydroboration efficiency under microwave conditions, reducing side reactions. Parameters like power (100–300 W) and irradiation time (5–30 min) must be optimized for specific substrates .

Q. What strategies resolve discrepancies between computational and experimental NMR data for fluorinated compounds?

  • Methodological Answer : Discrepancies arise from solvent effects or conformational dynamics. Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR spectra. Graph set analysis (via Etter’s rules) can identify hydrogen-bonding networks that influence chemical shifts .

Q. How do trifluorophenyl substituents influence intermolecular interactions in crystal lattices?

  • Methodological Answer : Fluorine’s electronegativity directs crystal packing via C–F···H or F···F interactions. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement quantifies these interactions. Hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) are analyzed using ORTEP-III to predict stability and solubility .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) with in vitro assays. For example, cyclopropane analogs (e.g., rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine) are tested as enzyme inhibitors using fluorescence polarization or surface plasmon resonance (SPR) .

Methodological Notes

  • Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are critical for resolving complex fluorinated structures. ORTEP-III visualizes anisotropic displacement parameters .
  • Catalysis : Microwave reactors (e.g., CEM Discover) enable rapid screening of reaction conditions, reducing byproduct formation in trifluorophenyl systems .
  • Data Validation : Cross-reference experimental NMR with DFT simulations (Gaussian 16) and crystallographic data to address anomalies .

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